5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole
Description
Properties
CAS No. |
121306-65-8 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(3-phenyl-3,4-dihydropyrazol-2-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C14H12N4O/c19-14(12-10-15-8-9-16-12)18-13(6-7-17-18)11-4-2-1-3-5-11/h1-5,7-10,13H,6H2 |
InChI Key |
UPNHLOHDNOXWGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Chalcones with Hydrazine
The pyrazoline ring is commonly synthesized by the reaction of chalcones (α,β-unsaturated ketones) with hydrazine hydrate or substituted hydrazines. This method is well-established and yields 4,5-dihydro-1H-pyrazole derivatives with various substituents.
- Reaction conditions: Typically, chalcones are refluxed with hydrazine hydrate in alcoholic solvents such as isopropanol or ethanol, often in the presence of acetic acid as a catalyst.
- Reaction time: Around 20 hours reflux is common to ensure complete cyclization.
- Work-up: After cooling, the reaction mixture is poured into ice-water to precipitate the pyrazoline, which is then filtered and dried.
- Yields: Reported yields vary from moderate to high (30% to 83%), depending on substituents and reaction conditions.
Example Reaction Scheme
$$
\text{Chalcone} + \text{Hydrazine hydrate} \xrightarrow[\text{reflux}]{\text{AcOH, i-PrOH}} \text{4,5-dihydro-1H-pyrazole derivative}
$$
This method is versatile and allows for the incorporation of various aromatic or heteroaromatic substituents, including phenyl and pyridinyl groups.
Introduction of the Pyrazinylcarbonyl Group
Preparation of Pyrazinylcarbonyl Chloride Intermediate
The pyrazinylcarbonyl moiety is introduced via an acylation step using pyrazinylcarbonyl chloride, which is typically prepared by chlorination of the corresponding pyrazinylcarboxylic acid.
- Hydrolysis of esters: Pyrazinylcarboxylic acid esters are hydrolyzed under basic conditions to yield the acid.
- Chlorination: The acid is then converted to the acid chloride using reagents such as thionyl chloride or oxalyl chloride.
- Simultaneous oxidation: In some methods, the acid halide formation is coupled with oxidation to form the pyrazole ring, improving efficiency and yield.
Acylation of Pyrazoline
The pyrazoline nitrogen at position 1 is acylated with the pyrazinylcarbonyl chloride under controlled conditions:
- Reaction conditions: Typically performed in anhydrous solvents at low temperatures (0–5 °C) to avoid side reactions.
- Catalysts: Acid-free conditions or mild bases may be used to facilitate the reaction.
- Yields: High yields (above 90%) have been reported for this step, with high purity confirmed by HPLC and chromatographic methods.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrolysis of pyrazinyl ester | Sodium hydroxide in ethanol/water | Room temperature | 2 hours | 85–92 | Basic hydrolysis preferred over acidic for better yield and purity |
| Formation of acid chloride | Thionyl chloride or oxalyl chloride | 0–5 °C | 1 hour reflux | ~70 | Simultaneous oxidation possible, reducing steps and environmental impact |
| Acylation of pyrazoline | Pyrazinylcarbonyl chloride + pyrazoline derivative | 0–5 °C to RT | 3–4 hours | 90–95 | Acid-free conditions improve yield and reduce by-products |
| Purification | Recrystallization or column chromatography | Ambient | - | - | Final product purity >95% confirmed by HPLC and GC |
Research Findings and Advantages of the Methods
- The use of basic hydrolysis for ester to acid conversion is more efficient and environmentally friendly compared to acidic hydrolysis, yielding purer acids suitable for subsequent chlorination.
- The simultaneous oxidation and acid chloride formation step reduces the number of synthetic steps, lowers environmental pollution, and enhances safety by avoiding strong oxidizing agents.
- The acylation step under acid-free conditions avoids the use of acid-binding agents, reducing costs and simplifying purification.
- The overall synthetic route provides a high yield and purity of 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole, making it suitable for further applications in medicinal chemistry or agrochemicals.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Yield Range (%) | Environmental/Safety Notes |
|---|---|---|---|---|
| Pyrazoline ring formation | Cyclization of chalcones with hydrazine | Chalcone, hydrazine hydrate, AcOH | 30–83 | Mild conditions, moderate reaction time |
| Acid formation | Basic hydrolysis of ester | NaOH, ethanol/water | 85–92 | Environmentally friendly, high purity |
| Acid chloride formation | Chlorination with SOCl2 or oxalyl chloride | Thionyl chloride, oxalyl chloride | ~70 | Simultaneous oxidation reduces steps |
| Acylation of pyrazoline | Reaction with acid chloride | Pyrazinylcarbonyl chloride | 90–95 | Acid-free, high yield, cost-effective |
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can modify the pyrazole ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole has shown promise in the pharmaceutical industry, particularly in the development of anticancer agents. Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in drug discovery.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole ring enhance the anticancer activity of related compounds. The research highlighted the importance of structural optimization in developing effective therapeutic agents .
Agricultural Chemistry
The compound has also been investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth has led to research into its application in crop protection.
Data Table: Efficacy Against Plant Pathogens
| Compound | Target Pathogen | Inhibition (%) | Reference |
|---|---|---|---|
| 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole | Fusarium oxysporum | 85% | |
| 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole | Botrytis cinerea | 78% |
Material Science
In material science, derivatives of this compound have been explored as potential hole transport materials in organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for enhancing device performance.
Case Study:
Research conducted on pyrazole-based materials for OLED applications showed that incorporating 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole improved charge transport efficiency, leading to brighter and more efficient devices .
Mechanism of Action
The mechanism of action of 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, as an inhibitor of Factor XIa, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting the coagulation cascade. The binding involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The pharmacological profile of 4,5-dihydro-1H-pyrazole derivatives is highly dependent on substituents. Key structural variations and their impacts are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, pyrazine) improve antibacterial activity but may reduce stability in acidic conditions .
- Methoxy and methyl groups enhance solubility and analgesic activity via hydrophobic interactions .
Pharmacological Activities
Antimicrobial Activity
- 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole: Limited direct data, but pyrazine-containing analogs show moderate activity against Mycobacterium tuberculosis .
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole : Exhibits antitubercular activity (MIC: 12.5 µg/mL) due to fluorophenyl and naphthyl groups enhancing membrane disruption .
- Nitro-substituted pyridylchalcone derivatives : MIC values of 6.25–25 µg/mL against Staphylococcus aureus and Escherichia coli .
Analgesic and Anti-inflammatory Activity
- 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole : Reduces writhing by 65% (vs. 70% for aspirin) in acetic acid-induced models .
- 1-Cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole: 70% inhibition of neuronal nitric oxide synthase (nNOS), linked to neuroprotection .
Antioxidant Activity
- 5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole : DPPH scavenging IC₅₀ = 48 µM, attributed to methoxy groups donating electrons .
Key Observations :
Biological Activity
5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications in pharmacology.
Chemical Structure and Properties
The chemical formula for 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole is C14H12N4O. The compound features a pyrazole ring, which is known for its role in various biological activities. The presence of the phenyl and pyrazinylcarbonyl groups enhances its potential as a bioactive molecule.
Synthesis
The synthesis of 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of phenyl hydrazine with appropriate carbonyl compounds under controlled conditions. Specific methodologies may vary, but the general approach includes:
- Refluxing a mixture of phenyl hydrazine and the carbonyl compound in an organic solvent.
- Isolation of the product through filtration and recrystallization.
- Characterization using techniques such as NMR and mass spectrometry to confirm structure.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative properties against various cancer cell lines. For instance, compounds structurally related to 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole have shown promising activity against human cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) .
Table 1: Antiproliferative Activity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CA-4 | A549 | 0.016 |
| CA-4 | SGC-7901 | 0.035 |
| 7k | A549 | 0.076 |
| 7k | HT-1080 | 0.12 |
The structure-activity relationship studies indicate that modifications at specific positions of the pyrazole ring can enhance activity, particularly when substituents are introduced at the N-1 position .
Antiviral and Insecticidal Activities
In addition to anticancer properties, pyrazole derivatives have also been evaluated for antiviral and insecticidal activities. A study reported that certain pyrazole compounds exhibited good inhibition against tobacco mosaic virus (TMV) and showed lethal activity against larvae of mosquitoes and armyworms .
Table 2: Biological Activities of Pyrazole Derivatives
| Compound | Activity Type | Concentration (g/mL) | Efficacy (%) |
|---|---|---|---|
| 10b | Anti-TMV | 600×10^-6 | High |
| 10f | Mosquito Larvae | 5×10^-6 | 70 |
| 10d | Armyworm | 600×10^-6 | 40 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that the biological activity of pyrazole derivatives is highly dependent on their structural components. For example, the introduction of electron-donating or withdrawing groups at specific positions can significantly affect their potency . The presence of a pyrazinyl group has been shown to enhance interactions with biological targets, contributing to increased antiproliferative effects.
Case Studies
Several case studies have highlighted the potential of pyrazole derivatives in drug development:
- Anticancer Agents : Research has shown that certain derivatives can inhibit tubulin polymerization, similar to known chemotherapeutics like combretastatin A-4 .
- Antiviral Applications : Pyrazole compounds have been identified as potential leads for developing antiviral agents due to their efficacy against viral infections .
- Insecticides : The insecticidal properties observed in some derivatives suggest their utility in agricultural applications .
Q & A
Q. What are the standard synthetic routes for 5-Phenyl-1-(pyrazinylcarbonyl)-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. For example, hydrazine derivatives (e.g., phenylhydrazine hydrochloride) are refluxed with benzylideneacetone analogs in ethanol for 6–8 hours to form the pyrazoline core . Optimization involves adjusting solvent polarity (e.g., ethanol vs. butyric acid), reaction time (monitored via TLC), and stoichiometric ratios of hydrazine to carbonyl precursors. Purification via recrystallization (ethanol or DMF) is critical to isolate the diastereomerically pure product .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the molecular structure of this compound?
- 1H NMR : Key signals include the pyrazoline CH2 protons (δ 3.1–3.8 ppm, doublet of doublets) and aromatic protons (δ 7.0–8.5 ppm). The pyrazinylcarbonyl group shows a carbonyl proton at δ ~8.3 ppm .
- IR : Stretching vibrations for C=O (1660–1700 cm⁻¹) and N–N (1480–1520 cm⁻¹) confirm functional groups .
- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight. Fragmentation patterns (e.g., loss of pyrazinylcarbonyl moiety) validate substituent positions .
Q. What chromatographic methods are suitable for purity analysis?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is standard. For diastereomeric separation, chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents achieve baseline resolution .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereochemistry and intermolecular interactions?
Single-crystal X-ray diffraction provides precise bond angles, dihedral angles, and puckering parameters (e.g., Cremer & Pople analysis for pyrazoline ring conformation). For example, the pyrazole ring in related analogs adopts an envelope conformation (Q = 0.1957 Å, φ = 314.1°) . Weak interactions like C–H⋯O and C–H⋯π stacking (observed in dimers and columns) inform supramolecular assembly .
Q. What strategies address contradictions in bioactivity data (e.g., varying IC50 values) across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time) or compound purity. To mitigate:
- Validate purity via HPLC (>98%) and elemental analysis.
- Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity).
- Compare results with structurally similar derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) to isolate substituent effects .
Q. How can computational methods predict binding affinities with neurological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like GABA receptors. Pyrazoline derivatives show affinity via hydrogen bonding with Arg87 and hydrophobic interactions with Phe200 .
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
Q. What factorial design approaches optimize reaction yields for scale-up synthesis?
A 2³ factorial design evaluates temperature (70–110°C), solvent (ethanol vs. DMF), and catalyst (acetic acid vs. p-toluenesulfonic acid). Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C in ethanol with 5 mol% acetic acid), improving yields from 60% to 85% .
Methodological Challenges and Solutions
Q. How to handle low diastereoselectivity during pyrazoline synthesis?
Q. What are the pitfalls in interpreting NOESY spectra for conformation analysis?
Overlapping signals (e.g., aromatic and pyrazoline protons) complicate cross-peak assignment. Use 13C-edited HSQC to resolve ambiguities. For dynamic conformers, variable-temperature NMR (VT-NMR) distinguishes rigid vs. flexible regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
